molecular formula C10H18O2 B3243033 2-Hexenoic acid tert-butyl ester CAS No. 154404-39-4

2-Hexenoic acid tert-butyl ester

Cat. No.: B3243033
CAS No.: 154404-39-4
M. Wt: 170.25 g/mol
InChI Key: DZAWMCLRNISWMD-BQYQJAHWSA-N
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Description

“2-Hexenoic acid tert-butyl ester” is a chemical compound with the formula C10H18O2 . It is a derivative of 2-Hexenoic acid, where the carboxylic acid group (-COOH) is replaced by a tert-butyl ester group (-COOC(CH3)3) .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature . A variety of tert-butyl esters can be synthesized from several different carboxylic acids at high yields using this reaction protocol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a ten-carbon backbone with a tert-butyl ester functional group attached . The IUPAC Standard InChI for this compound is InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ .


Chemical Reactions Analysis

Tert-butyl esters, such as “this compound”, are known for their stability and reactivity. They can undergo a variety of reactions, including deprotection and conversion to other functional groups . For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Mechanism of Action

The mechanism of action for the reactions involving “2-Hexenoic acid tert-butyl ester” likely involves the formation of an enol intermediate or an acylketene intermediate . These intermediates are formed due to the presence of an enolisable α-proton and the ability of the two carbonyl groups to chelate to a catalyst heteroatom .

Safety and Hazards

While specific safety and hazard information for “2-Hexenoic acid tert-butyl ester” is not available, general precautions for handling similar compounds include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use personal protective equipment and to not eat, drink, or smoke when using such chemicals .

Future Directions

While specific future directions for “2-Hexenoic acid tert-butyl ester” are not mentioned in the sources retrieved, the transesterification of β-keto esters, which includes compounds like “this compound”, has widespread applications in the synthesis of complex molecules and in the production of biodiesel . Therefore, future research may focus on developing more efficient and environmentally friendly methods for these reactions .

Properties

IUPAC Name

tert-butyl (E)-hex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-6-7-8-9(11)12-10(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAWMCLRNISWMD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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